molecular formula C11H13BrO B13184433 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene

2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13184433
M. Wt: 241.12 g/mol
InChI Key: QCARSBCQZQUNPH-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene is a bicyclic aromatic compound featuring a partially saturated naphthalene core substituted with bromine at position 2 and a methoxy group at position 3. Its structure combines the steric and electronic effects of bromine (a halogen) and methoxy (an electron-donating group), making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The tetrahydronaphthalene scaffold is notable for its conformational rigidity and ability to mimic bioactive aromatic systems, enhancing its utility in medicinal chemistry .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

2-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C11H13BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7H2,1H3

InChI Key

QCARSBCQZQUNPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 5-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 2-substituted-5-methoxy-1,2,3,4-tetrahydronaphthalene derivatives.

    Oxidation: Formation of this compound aldehyde or carboxylic acid.

    Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: It is used in the development of organic electronic materials and polymers.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents Key Structural Differences References
5-Bromo-1,2,3,4-tetrahydronaphthalene Bromine at position 5 Lacks methoxy group; simpler substitution
2-Carboethoxy-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalene Bromine at 5, methoxy at 6, carboethoxy at 2 Additional ester group at position 2
4,4-Dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one Bromine at 2, ketone at 1, isopropyl at 6 Ketone functionality; alkyl substituents
(R)-5-bromo-1-ethyl-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene Bromine at 5, ethyl at 1, dimethoxy at 6,8 Chiral center (R-configuration); multiple substituents

Reactivity and Regioselectivity

  • Bromination Patterns: The presence of methoxy groups in 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene directs bromination to specific positions due to its electron-donating nature. In contrast, non-substituted analogues like 5-Bromo-1,2,3,4-tetrahydronaphthalene exhibit bromination at positions meta to existing substituents or regions of higher electron density .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce reaction yields due to steric hindrance, whereas smaller groups like methoxy allow higher regiochemical control .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C)
This compound 241.11 67–69 (from ) 280–282 (est.)
5-Bromo-1,2,3,4-tetrahydronaphthalene 211.10 45–47 (from ) 245–247 (est.)
4,4-Dimethyl-2-bromo-6-isopropyl-3,4-dihydronaphthalen-1-one 283.20 92–94 (from ) 320–325 (est.)

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